

Spectroscopic Profile of 5-Aminoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminoquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Aminoquinoline**, a key heterocyclic amine used in the development of pharmaceuticals and other chemically significant molecules. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended to serve as a critical resource for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ^1H and ^{13}C NMR spectra of **5-Aminoquinoline** offer unique insights into its atomic arrangement.

^1H NMR Spectrum

The ^1H NMR spectrum of **5-Aminoquinoline**, typically recorded in a deuterated solvent such as chloroform (CDCl_3), reveals distinct signals for each of the aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing quinoline ring system.

Table 1: ^1H NMR Spectroscopic Data for **5-Aminoquinoline** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.855	dd	J = 4.2, 1.6
H-4	8.140	dd	J = 8.6, 0.8
H-3	7.281	dd	J = 8.6, 4.2
H-6	6.778	d	J = 6.4
H-7	7.57	dd	J = 8.4, 2.2
H-8	7.48	t	J = 8.4
-NH ₂	4.25	s	-

Source: ChemicalBook[[1](#)]

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of readily available experimental data in the searched literature, theoretical data from a comprehensive study by Arjunan et al. is presented. These values were calculated using the B3LYP/6-311++G(d,p) level of theory.

Table 2: Theoretical ¹³C NMR Chemical Shifts for **5-Aminoquinoline**

Carbon Assignment	Chemical Shift (δ , ppm)
C-2	149.9
C-3	121.2
C-4	134.5
C-5	146.2
C-6	109.8
C-7	129.2
C-8	120.5
C-4a	129.8
C-8a	148.3

Note: These are theoretically calculated values and may differ from experimental results. The study by Arjunan et al. provides a detailed comparison between experimental and theoretical data.[\[2\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **5-Aminoquinoline** shows characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.

Table 3: FTIR Absorption Peaks and Assignments for **5-Aminoquinoline**

Wavenumber (cm ⁻¹)	Vibrational Assignment
3424	NH ₂ asymmetric stretching
3340	NH ₂ symmetric stretching
3055	Aromatic C-H stretching
1625	NH ₂ scissoring
1580	C=C aromatic ring stretching
1508	C=C aromatic ring stretching
1428	C-N stretching
1330	C-H in-plane bending
825	C-H out-of-plane bending
785	C-H out-of-plane bending

Source: Adapted from the comprehensive vibrational analysis by Arjunan et al.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **5-Aminoquinoline** in ethanol exhibits absorption bands in the ultraviolet region, which are characteristic of the quinoline chromophore.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **5-Aminoquinoline** in Ethanol

Solvent	λ_{max} (nm)
Ethanol	242, 325, 399

Source: Arjunan et al. performed UV-Vis spectral analysis of **5-aminoquinoline**.[2] A study on various aminoquinoline derivatives in ethanol provides context for these absorption bands.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard experimental protocols for the spectroscopic analysis of **5-Aminoquinoline**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **5-Aminoquinoline** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

FTIR Spectroscopy Protocol (KBr Pellet Method)

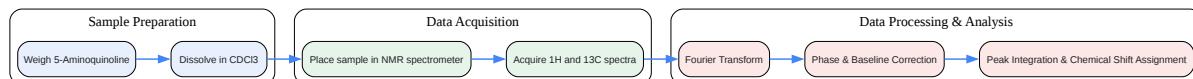
- Sample Preparation: Grind 1-2 mg of **5-Aminoquinoline** with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **5-Aminoquinoline** in spectroscopic grade ethanol. From the stock solution, prepare a dilute solution (typically in the micromolar concentration range) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm. Use pure ethanol as the reference blank.
- Data Analysis: Determine the wavelengths of maximum absorbance (λ_{max}).

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for each of the described spectroscopic techniques.



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NMR Spectroscopy Experimental Workflow.



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FTIR Spectroscopy Experimental Workflow.

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